molecular formula C21H33N3O4S2 B8750108 Cadisegliatin CAS No. 859525-02-3

Cadisegliatin

货号: B8750108
CAS 编号: 859525-02-3
分子量: 455.6 g/mol
InChI 键: HPGJSAAUJGAMLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TTP-399 is a novel, oral, small molecule that acts as a liver-selective glucokinase activator. It is being developed primarily as an adjunct therapy to insulin for patients with Type 1 diabetes. This compound has shown promising results in reducing hypoglycemic episodes and improving glycemic control without inducing hypoglycemia or dyslipidemia .

准备方法

TTP-399 的合成路线和反应条件是专有的,没有公开详细披露。 已知 TTP-399 是通过一系列涉及特定试剂和催化剂的有机反应在受控条件下合成的。 工业生产方法可能涉及使用优化反应条件的大规模合成,以确保最终产品的高产率和纯度 .

化学反应分析

TTP-399 主要在肝脏中进行代谢反应。 它不会破坏葡萄糖激酶和葡萄糖激酶调节蛋白之间的相互作用,这对维持正常的葡萄糖稳态至关重要。 该化合物旨在选择性地激活肝脏中的葡萄糖激酶,促进葡萄糖摄取和代谢,而不影响其他组织 .

科学研究应用

Introduction to Cadisegliatin

This compound, also known as TTP399, is an innovative oral small molecule that acts as a liver-selective glucokinase activator. It has emerged as a potential adjunctive therapy for Type 1 diabetes, aiming to improve glycemic control through enhanced hepatic glucose uptake and glycogen storage. This compound is currently under investigation in clinical trials, particularly its Phase 3 study, which has garnered significant attention due to its unique mechanism of action and promising preliminary results.

Type 1 Diabetes Management

This compound has shown promise in managing Type 1 diabetes, particularly in improving glycemic control while reducing the risk of hypoglycemia. Key findings from clinical studies include:

  • Phase 2 Trial Results : In a study involving 46 adults with Type 1 diabetes, this compound treatment led to:
    • A reduction in A1C levels by an average of 0.36 percentage points.
    • A decrease in total insulin usage.
    • Approximately half the number of symptomatic hypoglycemic events compared to a control group .

Ongoing Clinical Trials

The current Phase 3 trial (CATT1) aims to further assess the safety and efficacy of this compound in a larger and more diverse population. The trial will evaluate various dosages and different management styles for diabetes over an extended period .

Potential for Type 2 Diabetes

While primarily focused on Type 1 diabetes, there is potential for this compound's application in Type 2 diabetes management as well. The drug's mechanism may benefit patients with glucagon regulation issues, although this application is less urgent due to the lower incidence of hypoglycemia in this population .

Safety Profile

This compound has been well-tolerated among participants in clinical trials. The FDA placed the program on clinical hold due to a chromatographic signal detected during studies; however, this was not associated with any adverse effects reported by patients . The ongoing efforts to resolve these findings underscore the commitment to patient safety and regulatory compliance.

Comparative Efficacy

To contextualize this compound's efficacy, it is essential to compare it with other diabetes treatments:

Medication Mechanism A1C Reduction Hypoglycemia Risk Notes
This compoundGlucokinase activator~0.36%LowUnique dual action
SGLT2 InhibitorsRenal glucose excretion~0.5% - 1%HighRisk of diabetic ketoacidosis
GLP-1 Receptor AgonistsAppetite suppression + insulinotropic effects~0.5% - 1%ModerateRequires careful management

作用机制

TTP-399 是一种选择性靶向肝脏的葡萄糖激酶激活剂。 它的作用是将葡萄糖困在肝细胞内,促进进一步的葡萄糖摄取用于能量和储存,并将肝脏保持在“进食”状态。 这可以防止酮体的产生并有助于维持正常的血糖水平。 该化合物不会刺激胰岛素分泌,从而降低发生低血糖的风险 .

相似化合物的比较

TTP-399 与其他葡萄糖激酶激活剂相比具有独特的优势,因为它具有肝脏选择性作用且副作用最小。 其他在临床试验中评估的葡萄糖激酶激活剂显示出低血糖和高脂血症发生率增加,而 TTP-399 则没有观察到这些情况。 类似的化合物包括:

TTP-399 因其肝脏选择性作用而脱颖而出,使其成为管理糖尿病更安全、更有效的选择 .

生物活性

Cadisegliatin is an emerging therapeutic agent developed by vTv Therapeutics, primarily targeting Type 1 Diabetes (T1D) through the activation of glucokinase (GK) in the liver. This compound has garnered attention due to its unique mechanism of action and potential to improve glycemic control independently of insulin.

This compound acts as a liver-selective glucokinase activator . By enhancing GK activity, it facilitates glucose uptake and metabolism in hepatocytes, thereby regulating blood glucose levels. This mechanism is particularly significant for T1D patients who often experience hypoglycemic episodes due to insulin therapy. This compound's ability to activate glucose pathways in the liver could provide a novel approach to managing blood glucose without increasing the risk of hypoglycemia associated with insulin use.

Clinical Development and Trials

This compound has been evaluated in several clinical trials, including a pivotal Phase 3 study known as CATT1, which aims to assess its efficacy and safety over a 12-month period in adults with T1D. The trial is designed as a randomized, double-blind, placebo-controlled study involving approximately 150 patients across multiple sites in the U.S. The primary endpoint focuses on the incidence of Level 2 or Level 3 hypoglycemic events between this compound-treated subjects and those receiving placebo .

Summary of Clinical Trials

Study Population Design Duration Primary Findings
CATT1Adults with T1DRandomized, double-blind, placebo-controlled12 monthsComparison of hypoglycemic events
Phase II (T2D)Adults with T2DRandomized, double-blindTBDEvaluating this compound as adjunct therapy to insulin

Preclinical Studies

In preclinical studies, this compound has shown promising results in improving glycemic control and enhancing insulin sensitivity. For instance, studies on diabetic rat models demonstrated significant reductions in fasting blood glucose levels and improvements in insulin sensitivity metrics when treated with this compound .

Case Studies and Research Findings

Recent findings indicate that this compound not only improves glycemic control but also enhances the expression of GK in pancreatic and hepatic tissues. Immunohistochemical analyses revealed an increase in GK-immunopositive cells following treatment with this compound, suggesting its potential to restore normal glucose metabolism pathways .

Safety Profile

This compound has been administered to over 500 subjects without significant safety concerns reported thus far. The FDA granted Breakthrough Therapy designation for this compound, highlighting its potential as a transformative treatment for T1D . However, a recent clinical hold was placed on the program due to an unresolved chromatographic signal identified during an ADME study. This necessitates further investigation into the compound's metabolic pathways before proceeding with full-scale trials .

属性

CAS 编号

859525-02-3

分子式

C21H33N3O4S2

分子量

455.6 g/mol

IUPAC 名称

2-[[2-[[cyclohexyl-(4-propoxycyclohexyl)carbamoyl]amino]-1,3-thiazol-5-yl]sulfanyl]acetic acid

InChI

InChI=1S/C21H33N3O4S2/c1-2-12-28-17-10-8-16(9-11-17)24(15-6-4-3-5-7-15)21(27)23-20-22-13-19(30-20)29-14-18(25)26/h13,15-17H,2-12,14H2,1H3,(H,25,26)(H,22,23,27)

InChI 键

HPGJSAAUJGAMLV-UHFFFAOYSA-N

规范 SMILES

CCCOC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=NC=C(S3)SCC(=O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。